Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-
Overview
Description
Methyl(2E)-2-(chloromethyl)phenylacetate is a chemical compound known for its role as an impurity in the pesticide active ingredient, Trifloxystrobin . This compound is characterized by its molecular formula C11H12ClNO3 and a molecular weight of 241.67 . It is used in various scientific research applications, particularly in the field of plant protection .
Preparation Methods
The synthesis of methyl(2E)-2-(chloromethyl)phenylacetate involves several steps. One common synthetic route includes the reaction of 2-(chloromethyl)benzoyl cyanide with methoxyamine under specific conditions . The reaction conditions typically involve the use of solvents like chloroform or methanol, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Methyl(2E)-2-(chloromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl(2E)-2-(chloromethyl)phenylacetate is primarily used in scientific research related to plant protection. It serves as an impurity in Trifloxystrobin, a broad-spectrum foliar fungicide . This compound is also used in the development of new pesticides and fungicides, contributing to the advancement of agricultural chemistry . Additionally, it has applications in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds under various conditions.
Mechanism of Action
The mechanism of action of methyl(2E)-2-(chloromethyl)phenylacetate involves its interaction with molecular targets in plants. As an impurity in Trifloxystrobin, it contributes to the fungicidal activity by inhibiting mitochondrial respiration in fungi . This inhibition disrupts the energy production process, leading to the death of the fungal cells. The compound targets specific enzymes and pathways involved in the respiratory chain, making it effective against a wide range of fungal pathogens.
Comparison with Similar Compounds
Methyl(2E)-2-(chloromethyl)phenylacetate can be compared with other similar compounds, such as:
2-(chloromethyl)benzoyl cyanide: This compound shares a similar structure but lacks the methoxyimino group, which affects its reactivity and applications.
Benzeneacetonitrile, 2-(chloromethyl)-α-oxo-: Another structurally related compound, differing in the presence of the α-oxo group instead of the methoxyimino group.
The uniqueness of methyl(2E)-2-(chloromethyl)phenylacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGDMPLWXWBQJ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019394 | |
Record name | Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189813-45-4 | |
Record name | Methyl (αE)-2-(chloromethyl)-α-(methoxyimino)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189813-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester, (αE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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